molecular formula C26H35N5 B2599107 3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-34-6

3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2599107
CAS No.: 305335-34-6
M. Wt: 417.601
InChI Key: MLIMOXXPULAJID-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H35N5 and its molecular weight is 417.601. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A group of novel derivatives have been successfully synthesized and characterized for their antimicrobial properties. These compounds were evaluated as antimicrobial agents, highlighting the utility of this compound and its derivatives in the development of new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

Antifungal Activity

α-Alkoxyimino derivatives containing the piperazine moiety have shown significant antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea. These findings suggest potential applications of these compounds in agricultural settings to combat fungal pathogens (Jin et al., 2015).

Benzimidazoles with Piperazine or Morpholine Skeleton as Glucosidase Inhibitors

A novel synthesis approach yielded benzimidazole derivatives with either piperazine or morpholine skeletons, showing significant in vitro antioxidant activities and glucosidase inhibitory potential. These compounds could have therapeutic applications in managing oxidative stress-related diseases and diabetes (Özil et al., 2018).

Fluorescent Sensors for Cu2+

Derivatives based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid have been developed as fluorescent sensors for Cu2+, showcasing a significant fluorescence turn-on response. This application could be crucial in environmental monitoring and bioimaging techniques, providing a sensitive method for detecting copper ions in various samples (Liu et al., 2014).

Antimycobacterial BM212 Analogs

Efforts to synthesize new antimycobacterial analogs of BM212 have led to the discovery of compounds with lower toxicity and better pharmacokinetic profiles. This research indicates the potential for developing more effective treatments for tuberculosis, especially drug-resistant strains (Wavhale et al., 2017).

Properties

IUPAC Name

3-methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5/c1-4-5-6-7-8-9-12-21-20(2)22(19-27)25-28-23-13-10-11-14-24(23)31(25)26(21)30-17-15-29(3)16-18-30/h10-11,13-14H,4-9,12,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIMOXXPULAJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.